6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, commonly known as Glipizide, is a synthetic organic compound belonging to the class of sulfonylureas. [] While widely recognized for its pharmaceutical applications, this document focuses on its role in scientific research outside of direct clinical use.
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity D, is a chemical compound with the molecular formula and a molecular weight of 320.37 g/mol. It is categorized as an impurity related to the pharmaceutical agent Glipizide, which is used primarily as a blood glucose regulator in the treatment of type 2 diabetes mellitus. The compound is significant in pharmaceutical research, particularly in the context of drug formulation and quality control.
This compound is classified under impurities in pharmaceutical substances, specifically related to sulfonamide derivatives. It is identified by its CAS number 1346600-54-1 and is often referenced in studies concerning Glipizide and its synthesis pathways. The compound's relevance extends to toxicological assessments and regulatory compliance in drug manufacturing processes .
The synthesis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide typically involves multi-step reactions using various reagents and solvents. A notable method includes the reaction of 5-methyl pyrazine-2-carboxylic acid derivatives with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide under basic conditions, often using sodium methoxide or potassium carbonate as bases .
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can undergo various chemical transformations typical for amides and pyrazines. Key reactions include:
The specifics of these reactions depend on conditions such as temperature, solvent choice, and the presence of catalysts or additional reagents.
The mechanism of action for compounds like 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide primarily relates to their role in inhibiting certain enzymes involved in glucose metabolism. As an impurity related to Glipizide, it may affect insulin secretion from pancreatic beta cells or enhance peripheral glucose utilization.
Research indicates that similar compounds exhibit inhibitory effects on carbonic anhydrase enzymes, which could indirectly influence metabolic pathways relevant to glucose regulation .
The physical properties of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide include:
Key chemical properties include:
Relevant data regarding its reactivity should be considered when handling this compound in laboratory settings.
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide finds applications primarily in:
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is an N-substituted pyrazine derivative with the systematic IUPAC name 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide. Its molecular formula is C₁₄H₁₆N₄O₃S, corresponding to a molecular weight of 320.37 g/mol [1] [6]. The compound features:
Table 1: Key Molecular Identifiers
Property | Value | |
---|---|---|
CAS Registry Number | 1346600-54-1 | |
SMILES | CC₁=CN=CC(=N₁)C(=O)NCCC₂=CC=C(C=C₂)S(N)(=O)=O | |
InChIKey | ZBULFWLJSYSQEV-UHFFFAOYSA-N | |
XLogP3 | 0.3 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 7 | [4] [6] |
Regional nomenclature variations include "sulphamoyl" (British English) versus "sulfamoyl" (American English), explaining the dual spellings in pharmacopeial standards [1] [2]. The achiral structure lacks defined stereocenters, contributing to straightforward synthesis and analysis [6].
This compound is pharmacologically significant as Glipizide Related Compound B (USP designation) or Glipizide Impurity D (EP designation), essential in quality control of the antidiabetic drug glipizide [2] [6]. It arises during glipizide synthesis as an N-des(cyclohexylaminocarbonyl) intermediate or via hydrolytic degradation [4] [9]. Regulatory agencies mandate strict control of this impurity (typically ≤0.1% in drug formulations) due to its potential impact on drug efficacy and safety [7].
Table 2: Regulatory Designations and Applications
Source | Designation | Application | Format/Packaging | |
---|---|---|---|---|
USP | Glipizide Related Compound B | HPLC/GC reference standard (15 mg; $838) | Neat, vial | |
European Pharmacopoeia | Glipizide Impurity D | Certified Reference Material (traceable to Y0000643) | Neat, 50 mg package | |
LGC Standards | Glipizide Impurity D | Pharmaceutical testing (MM0942.04) | Neat | [2] [3] |
Certified Reference Materials (CRMs) of this impurity are produced under ISO 17025/ISO 17034 guidelines, enabling accurate quantification during drug release testing [7]. Its detection in glipizide formulations reveals incomplete cyclohexylurea formation during synthesis, guiding process optimization [9].
As a structural analog of glipizide’s pharmacophore, this compound provides insights into sulfonylurea receptor (SUR) binding requirements. Key research applications include:
Table 3: Structural Comparison with Antidiabetic Compounds
Compound | Structure | Key Feature | Molecular Weight | |
---|---|---|---|---|
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | Pyrazine-2-carboxamide + 4-sulfamoylphenethyl | Missing cyclohexylurea of glipizide | 320.37 g/mol | |
Glipizide | Pyrazine-2-carboxamide + 4-[2-(cyclohexylcarbamoyl)sulfamoyl]phenethyl | Full sulfonylurea structure | 445.54 g/mol | |
Glipizide EP Impurity E | N-[2-[4-[(Cyclohexylcarbamoyl)sulfamoyl]phenyl]ethyl]-6-methylpyrazine-2-carboxamide | Retained cyclohexylurea | 445.5 g/mol | [8] [9] |
Ongoing research explores modifications of its sulfamoyl group to enhance CAIX binding, potentially enabling hypoxia-targeted drug delivery for diabetic cancer patients [8]. Its use as a synthetic intermediate further supports greener manufacturing routes for sulfonylureas by minimizing protection-deprotection steps [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0